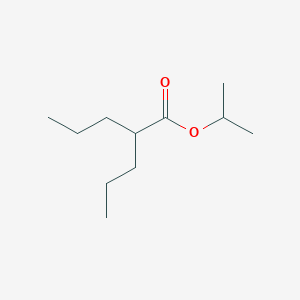

isopropyl 2-propylpentanoate

Description

Isopropyl 2-propylpentanoate is an ester derivative of 2-propylpentanoic acid (valproic acid), characterized by its isopropyl ester group. Esters of 2-propylpentanoic acid, such as those synthesized via iron-organocatalysis (e.g., 2-hydroxy-3-phenoxypropyl 2-propylpentanoate), are frequently studied for their roles as intermediates in organic synthesis or for pharmaceutical applications . Sodium salts of 2-propylpentanoic acid, like sodium valproate, are well-established anticonvulsants, highlighting the pharmacological relevance of this chemical family . This article compares this compound with structurally and functionally related compounds, emphasizing synthesis, spectral properties, and applications.

Properties

IUPAC Name |

propan-2-yl 2-propylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-7-10(8-6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXNGKUCYZHOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595982 | |

| Record name | Propan-2-yl 2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60498-67-1 | |

| Record name | Propan-2-yl 2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isopropyl 2-propylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-propylpentanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Isopropyl 2-propylpentanoate, like other esters, can undergo several types of chemical reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-propylpentanoic acid and isopropanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Scientific Research Applications

Food Industry

Flavoring Agent:

Isopropyl 2-propylpentanoate is primarily utilized as a flavoring agent in the food industry. It imparts a fruity aroma that enhances the sensory experience of various food products. Its use is regulated by food safety authorities, ensuring it meets safety standards for consumption.

- Application Examples:

- Beverages: Used to enhance the flavor profile of soft drinks and alcoholic beverages.

- Confectionery: Added to candies and desserts for a fruity taste.

Pharmaceutical Applications

Topical Formulations:

Recent studies have investigated the use of this compound in topical pharmaceutical formulations. Its properties may enhance skin penetration and improve the bioavailability of active ingredients.

- Case Study:

A formulation study demonstrated that incorporating this compound into a topical cream improved the absorption of active pharmaceutical ingredients (APIs) compared to traditional formulations. The study highlighted its potential in treating dermatological conditions by facilitating drug delivery through the skin barrier .

Cosmetic Industry

Skin Care Products:

In cosmetics, this compound serves as an emollient and solvent, providing moisturizing properties while enhancing product texture.

- Application Examples:

- Lotions and Creams: Used to create smooth formulations that spread easily on the skin.

- Fragrances: Acts as a carrier for fragrance compounds, enhancing scent longevity.

Industrial Applications

Solvent Properties:

this compound's solvent properties make it useful in various industrial applications, including coatings and adhesives.

- Application Examples:

- Paints and Coatings: Utilized as a solvent to dissolve resins and improve application properties.

- Adhesives: Employed in formulations requiring effective solubilization of components.

Application Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Flavoring Agent | Enhances taste profile |

| Pharmaceuticals | Topical Formulations | Improves skin penetration |

| Cosmetics | Emollient in Skin Care Products | Provides moisture and smooth texture |

| Industrial | Solvent in Coatings and Adhesives | Enhances solubility and application properties |

Mechanism of Action

The mechanism of action of isopropyl 2-propylpentanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

Esters of 2-Propylpentanoic Acid

Isopropyl 2-propylpentanoate shares its core structure with esters like 2-hydroxy-3-phenoxypropyl 2-propylpentanoate (7) and 1-hydroxy-3-phenoxypropan-2-yl 2-propylpentanoate (15). These compounds, synthesized via FeCl₃+DMAP or TBAB catalyst systems, exhibit high yields (~75%) and distinct regioisomer ratios (4.46:1 to 4.64:1) . Key differences include:

- Stereochemical complexity: The hydroxyl and phenoxy groups in compounds 7 and 15 introduce regioselectivity challenges absent in this compound.

- Spectral properties: The ¹³C NMR spectra of 7 and 15 show peaks at δ = 166.8 (ester carbonyl) and 77.5–72.6 (oxygenated carbons), contrasting with the simpler isopropyl ester, which would lack phenolic or hydroxyl signals .

- Applications : While 7 and 15 serve as intermediates in epoxy carboxylic acid reactions, isopropyl esters are typically used as solvents or flavoring agents due to their volatility and stability.

Sodium Salt Derivatives

Sodium 2-propylpentanoate (sodium valproate) represents the ionic form of this chemical family. Unlike the ester derivatives, sodium valproate is a non-hazardous, controlled substance requiring government permits for transport . Key distinctions include:

- Solubility: Sodium salts exhibit high water solubility, enhancing bioavailability for therapeutic use, whereas ester derivatives like this compound are lipophilic.

- Pharmacology : Sodium valproate is a first-line anticonvulsant, while ester derivatives are primarily research tools or industrial intermediates.

Amino-Substituted Derivatives

Isopropyl 5-amino-5-oxo-2-(p-tolylsulfonylamino)pentanoate introduces amino and sulfonamide groups to the ester backbone, significantly altering polarity and biological activity.

Data Tables and Research Findings

Table 2: Functional and Regulatory Comparison

Biological Activity

Isopropyl 2-propylpentanoate, a compound with the chemical formula C12H24O2, is an ester that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of isopropanol and 2-propylpentanoic acid. Its structure consists of a branched alkane chain, contributing to its unique physicochemical properties. The compound is characterized by its moderate lipophilicity, which influences its biological interactions.

Pharmacological Effects

- Anticonvulsant Activity : Research indicates that this compound exhibits anticonvulsant properties similar to other compounds in its class. It has been shown to modulate neurotransmitter systems involved in seizure activity, particularly through the inhibition of arachidonic acid metabolism, which plays a role in neuronal excitability and inflammation .

- Mood Stabilization : The compound has potential applications in mood stabilization. Analogous compounds have been studied for their ability to reduce arachidonic acid turnover in brain phospholipids, which may be beneficial for patients with bipolar disorder .

- Hepatoprotective Effects : Preliminary studies suggest that this compound may protect against liver toxicity induced by other substances, such as valproic acid (VPA). In animal models, it has demonstrated a reduction in liver enzyme levels associated with hepatotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Arachidonic Acid Metabolism : Similar to valproic acid, this compound inhibits acyl-CoA synthetase activity, thereby reducing the conversion of arachidonic acid into pro-inflammatory mediators. This mechanism may contribute to its anticonvulsant and mood-stabilizing effects .

- Modulation of Neurotransmitter Systems : The compound affects various neurotransmitter receptors involved in mood regulation and seizure activity. Its interaction with dopaminergic and serotonergic systems may explain its potential therapeutic applications .

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Animal Model Study : In a study involving Wistar rats treated with valproic acid, administration of this compound resulted in significantly lower levels of serum triglycerides and liver enzymes compared to untreated controls. Histopathological examinations revealed preserved liver architecture in treated animals, indicating hepatoprotective effects .

- Clinical Implications : The compound's potential as a non-teratogenic mood stabilizer presents opportunities for further clinical exploration. Its ability to modulate brain lipid metabolism could provide a safer alternative for individuals requiring mood stabilization without the side effects associated with traditional therapies like valproic acid.

Q & A

What are the optimal catalytic systems for synthesizing isopropyl 2-propylpentanoate with high regioselectivity?

Basic Research Focus:

Synthesis optimization requires evaluating catalyst efficacy. For example, FeCl₃ with DMAP yields a 75% product with a regioisomer ratio of 4.46:1, while TBAB achieves 74% yield and 4.64:1 selectivity . Methodologically, researchers should compare reaction kinetics, solvent polarity effects, and catalyst loading to refine selectivity.

Advanced Research Focus:

Advanced studies should investigate mechanistic pathways (e.g., Lewis acid coordination vs. nucleophilic activation) using DFT calculations or isotopic labeling. Contradictions in regioisomer ratios between catalyst systems suggest competing transition states, warranting spectroscopic monitoring (e.g., in situ IR) to resolve ambiguities .

How can NMR spectroscopy distinguish structural isomers of this compound derivatives?

Basic Research Focus:

¹³C NMR chemical shifts (e.g., δ 166.8 for carbonyl groups) and splitting patterns resolve regioisomers. For instance, 2-hydroxy-3-phenoxypropyl derivatives show distinct peaks at δ 77.5 (tertiary carbons) vs. δ 72.6 (secondary carbons) . Researchers should prioritize assignments using 2D NMR (HSQC, HMBC) for unambiguous identification.

Advanced Research Focus:

Dynamic NMR can reveal conformational equilibria in derivatives like 1-hydroxy-3-phenoxypropan-2-yl esters. Discrepancies in literature δ values (e.g., ±0.3 ppm for aromatic carbons) may arise from solvent interactions or impurities, necessitating standardized protocols for reproducibility .

What methodologies are recommended for analyzing contradictory yield data in esterification reactions?

Basic Research Focus:

Systematic data review involves tabulating variables (catalyst, temperature, solvent) and statistical validation (e.g., ANOVA for yield differences). For example, FeCl₃+DMAP (75%) vs. TBAB (74%) yields may reflect minor solvent moisture variations .

Advanced Research Focus:

Machine learning models can predict yield outliers by training on multi-lab datasets. Contradictions in regioisomer ratios (e.g., 4.46:1 vs. 4.64:1) may stem from unaccounted steric effects, requiring microkinetic modeling .

How should researchers design in silico studies to predict the biological activity of this compound analogs?

Basic Research Focus:

Start with molecular docking against targets (e.g., neuroinflammatory enzymes) using software like AutoDock. Validate predictions with QSAR models trained on analogs (e.g., 2-propylpentanoate derivatives with anti-inflammatory IC₅₀ data) .

Advanced Research Focus:

Hybrid MD-DFT simulations can resolve binding kinetics discrepancies between predicted and experimental IC₅₀ values. For instance, lipid solubility variations in docosahexaenoyl-linked esters may alter membrane permeability, necessitating free-energy perturbation calculations .

What strategies improve reproducibility in scaling up this compound synthesis?

Basic Research Focus:

Document reaction parameters rigorously (e.g., purity of 2-propylpentanoic acid, isopropanol drying methods). Pilot-scale trials should replicate small-scale yields (±5%) via controlled reagent addition rates and temperature gradients .

Advanced Research Focus:

Process analytical technology (PAT) tools, like inline FTIR, can detect intermediate degradation during scale-up. Contradictions in batch purity (e.g., 95% vs. 98%) may arise from heterogeneous mixing, addressed via computational fluid dynamics (CFD) optimization .

How can researchers structure a PICOT framework for studying this compound’s therapeutic potential?

Basic Research Focus:

Define PICOT elements:

- P opulation: In vitro neuronal models

- I ntervention: 2-propylpentanoate derivatives

- C omparator: Valproate semisodium

- O utcome: Anti-inflammatory efficacy (IC₅₀)

- T ime: 72-hour exposure .

Advanced Research Focus:

Refine outcomes using multi-omics endpoints (e.g., transcriptomic profiling for neuroprotection). Discrepancies in IC₅₀ values across studies may reflect assay heterogeneity (e.g., MTT vs. ATP luminescence), requiring standardized protocols .

What statistical approaches resolve discrepancies in toxicity profiles of 2-propylpentanoate esters?

Basic Research Focus:

Meta-analysis of LD₅₀ data (rodent models) using random-effects models to account for inter-study variability. Prioritize studies with OECD-compliant protocols .

Advanced Research Focus:

Bayesian networks can model nonlinear toxicity-dose relationships, particularly for metabolites like 2-propylpentanoic acid. Contradictions in hepatotoxicity thresholds may arise from cytochrome P450 polymorphisms, addressed via in vitro hepatocyte panels .

How should hybrid methodologies (e.g., experimental-computational) be applied to study ester stability?

Basic Research Focus:

Combine accelerated stability testing (40°C/75% RH) with HPLC-UV degradation profiling. Correlate experimental half-lives with computed hydrolysis activation energies (DFT) .

Advanced Research Focus:

Machine learning-enhanced QSPR models can predict degradation pathways under untested conditions (e.g., UV exposure). Discrepancies in Arrhenius plot linearity may indicate competing degradation mechanisms, resolved via transition state theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.